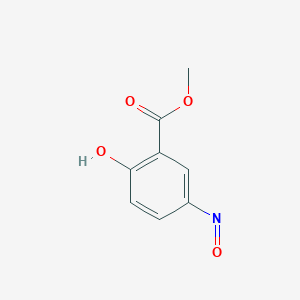

Methyl 2-hydroxy-5-nitrosobenzoate

Description

The study of Methyl 2-hydroxy-5-nitrosobenzoate sits (B43327) at the intersection of several key areas in modern organic synthesis. Its molecular architecture, featuring a benzoate (B1203000) core functionalized with both hydroxyl and nitroso groups, presents a unique platform for chemical exploration.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-5-nitrosobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(11)6-4-5(9-12)2-3-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFZERJWZHJALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570632 | |

| Record name | Methyl 2-hydroxy-5-nitrosobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22802-57-9 | |

| Record name | Methyl 2-hydroxy-5-nitrosobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Hydroxy 5 Nitrosobenzoate and Its Analogues

Strategies for the Preparation of Methyl 2-hydroxy-5-nitrosobenzoate

The preparation of this compound can be approached through several synthetic routes, primarily involving the modification of a pre-existing benzene (B151609) ring. Key strategies include the esterification of a corresponding carboxylic acid, regioselective functionalization to install substituents at specific positions, and the direct introduction of the nitroso group.

Esterification is a fundamental reaction in the synthesis of this compound. One common method is the Fischer-Speier esterification, which involves reacting the corresponding carboxylic acid (2-hydroxy-5-nitrosobenzoic acid) with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comuomustansiriyah.edu.iq The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used. masterorganicchemistry.comuomustansiriyah.edu.iq

Another approach involves the use of methyl salicylate (B1505791) as a selective and less toxic methylating agent for carboxylic acids. organic-chemistry.org This method offers good functional group tolerance and proceeds under basic conditions, often using potassium carbonate in a solvent like N,N-dimethylacetamide (DMA) at elevated temperatures. organic-chemistry.org

Achieving the correct substitution pattern on the benzene ring is critical. The synthesis often starts with a simpler, commercially available starting material like salicylic (B10762653) acid or methyl salicylate. google.comwikipedia.orgbyjus.com The hydroxyl and carboxyl (or ester) groups already present on the ring direct subsequent electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating group and an ortho-, para-director, while the carboxyl/ester group is a deactivating group and a meta-director.

For the synthesis of the target compound, functionalization is required at the C5 position, which is para to the hydroxyl group. This regioselectivity is often achieved through nitration or nitrosation reactions, where the incoming electrophile is directed to the position activated by the hydroxyl group. ias.ac.in

The introduction of the nitroso (-N=O) group onto the aromatic ring is a key step. This can be accomplished through several methods:

Direct Nitrosation: Direct nitrosation of phenols can be achieved using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The hydroxyl group of a phenol (B47542) activates the ring towards electrophilic attack by the nitrosonium ion (NO⁺).

Reduction of a Nitro Group: A common and often more controllable method is the reduction of the corresponding nitro compound, Methyl 2-hydroxy-5-nitrobenzoate. wikipedia.org Various reducing agents can be employed under specific conditions to selectively reduce the nitro group to a nitroso group.

Oxidation of an Amino Group: The oxidation of the corresponding amino compound, Methyl 5-amino-2-hydroxybenzoate, can also yield the desired nitroso derivative.

Nitroso compounds are known to exist in a monomer-dimer equilibrium, which can be influenced by factors such as temperature and the solvent used. wikipedia.org

Synthesis of Methyl 2-hydroxy-5-nitrobenzoate as a Precursor

Methyl 2-hydroxy-5-nitrobenzoate is a crucial intermediate in the synthesis of this compound. stenutz.eunih.gov Its preparation is typically achieved through the esterification of 5-nitrosalicylic acid.

The direct esterification of 5-nitrosalicylic acid is a widely used method. google.comchemicalbook.comnih.gov This reaction is an example of Fischer-Speier esterification.

The process generally involves dissolving 5-nitrosalicylic acid in an excess of methanol, which acts as both the solvent and the reactant. uomustansiriyah.edu.iqgoogle.com A catalytic amount of a strong acid, most commonly concentrated sulfuric acid, is added to the mixture. google.comgoogle.com The reaction mixture is then heated to reflux for a specific period to allow the reaction to proceed towards completion. uomustansiriyah.edu.iqgoogle.com Upon cooling, the product, Methyl 2-hydroxy-5-nitrobenzoate, can be isolated through precipitation or extraction.

A patent describes a method where 5-hydroxy-4-methoxy-2-nitrobenzoic acid is reacted with methanol and concentrated sulfuric acid at 60-70°C. google.com This demonstrates a specific application of the Fischer esterification for a structurally related compound.

Table 1: Reaction Conditions for Fischer Esterification of Salicylic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Temperature | Reference |

| Salicylic Acid | Methanol | Sulfuric Acid | ~100 °C | uomustansiriyah.edu.iq |

| 5-hydroxy-4-methoxy-2-nitrobenzoic acid | Methanol | Sulfuric Acid | 60-70 °C | google.com |

| 3-Nitrosalicylic Acid | Methanol | Sulfuric Acid | Reflux | google.com |

An alternative, two-step method for the esterification of 5-nitrosalicylic acid involves the use of thionyl chloride (SOCl₂). commonorganicchemistry.com This reagent is highly effective for converting carboxylic acids into more reactive acyl chlorides. masterorganicchemistry.comlibretexts.org

In the first step, 5-nitrosalicylic acid is treated with thionyl chloride, often with gentle heating. orgsyn.org This reaction converts the carboxylic acid group into an acyl chloride group (-COCl), with the evolution of sulfur dioxide and hydrogen chloride gases. masterorganicchemistry.com

In the second step, the resulting acyl chloride is not isolated but is reacted directly with methanol. commonorganicchemistry.com The methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion to form the methyl ester. This step is typically rapid and proceeds to completion. This method is advantageous as it is not an equilibrium reaction and often gives high yields of the ester.

Table 2: General Mechanism of Esterification using Thionyl Chloride

| Step | Reactants | Product | Key Transformation | Reference |

| 1 | Carboxylic Acid, Thionyl Chloride (SOCl₂) | Acyl Chloride | -COOH → -COCl | libretexts.orgorgsyn.org |

| 2 | Acyl Chloride, Methanol (CH₃OH) | Methyl Ester | -COCl → -COOCH₃ | commonorganicchemistry.com |

Preparation of Related 2-Hydroxybenzoate Derivatives

The synthesis of substituted 2-hydroxybenzoates serves as a foundational step for accessing a wide array of more complex molecules, including nitroso-derivatives. The strategic placement of functional groups on the benzene ring is achieved through various established and novel chemical reactions.

Synthesis of Methyl Hydroxy-Methoxybenzoate Isomers

The synthesis of the ten possible isomers of methyl hydroxy-methoxybenzoate has been explored, with some isomers being commercially available and others requiring targeted synthesis. diva-portal.org These compounds are not only valuable as standalone chemical entities but also serve as crucial intermediates in the total synthesis of biologically significant molecules. diva-portal.org

A common approach involves the esterification and subsequent mono-O-methylation of dihydroxybenzoic acids. diva-portal.org For instance, certain methyl hydroxy-methoxybenzoates can be synthesized in two steps starting from the corresponding benzoic esters. diva-portal.org

A more nuanced strategy involves a regioselective protection-deprotection sequence, which is critical for synthesizing specific isomers. This method often starts with the esterification of a dihydroxybenzoic acid, followed by a selective acylation (e.g., pivaloylation) of the less sterically hindered hydroxyl group. The remaining hydroxyl group is then O-methylated. Finally, the protecting group is removed (e.g., via methanolysis of the pivaloyl group) to yield the desired methyl hydroxy-methoxybenzoate isomer. diva-portal.org Another specific route to obtain a methyl 2-hydroxy-5-methoxy-3-methylbenzoate derivative involves the carboxylation of a sodium salt of 4-methoxy-2-methylphenol (B1314071) in refluxing bis-(2-methoxyethyl)ether, followed by esterification. tandfonline.com

Below is a table summarizing synthetic approaches for different isomers.

| Target Isomer Group | Starting Material | Key Synthetic Steps | Reference |

| Isomers 1 & 2 | Dihydroxybenzoic acids | Esterification, Mono-O-methylation | diva-portal.org |

| Isomers 3, 4 & 5 | Dihydroxybenzoic acids | Esterification, Regioselective Pivaloylation, O-methylation, Deprotection (Methanolysis) | diva-portal.org |

| Methyl 2-hydroxy-5-methoxy-3-methylbenzoate | 4-Methoxy-2-methylphenol | Carboxylation (Kolbe-Schmitt), Esterification | tandfonline.com |

Synthesis of 2-Hydroxy-5-nitrobenzyl Chloride Analogues

The synthesis of 2-hydroxy-5-nitrobenzyl chloride, a close analogue sharing the 2-hydroxy-5-nitro substitution pattern, provides insight into methods for introducing these specific functional groups onto a benzene ring. A well-documented procedure starts from p-nitrophenol. orgsyn.org

The reaction involves treating p-nitrophenol with an excess of methylal in concentrated hydrochloric acid, with a small amount of sulfuric acid added to increase the reaction velocity. The mixture is heated for several hours while hydrogen chloride gas is bubbled through it. The desired product, 2-hydroxy-5-nitrobenzyl chloride, crystallizes from the reaction mixture upon cooling. orgsyn.org An alternative reported method involves the treatment of 2-hydroxy-5-nitrobenzyl alcohol with hydrogen chloride in ethanol. orgsyn.org

The table below details the reactants for the primary synthetic method.

| Reactant | Role | Reference |

| p-Nitrophenol | Starting Material | orgsyn.org |

| Methylal | Reagent (Source of chloromethyl group) | orgsyn.org |

| Concentrated Hydrochloric Acid | Solvent and Reagent | orgsyn.org |

| Concentrated Sulfuric Acid | Catalyst | orgsyn.org |

| Hydrogen Chloride (gas) | Reagent | orgsyn.org |

This synthesis yields the product at approximately 69% based on the starting p-nitrophenol. orgsyn.org

Advanced Synthetic Routes for Nitrosobenzoate Analogues

Modern synthetic chemistry emphasizes efficiency and novelty, leading to the development of advanced routes such as one-pot reactions and the use of versatile building blocks to construct complex molecular architectures.

One-Pot Synthesis Strategies for Related Pyridine (B92270) Derivatives

While direct one-pot syntheses starting from nitrosobenzoates to form pyridines are specific, the broader field demonstrates advanced strategies for creating heterocyclic systems that can incorporate nitroso functionality. For example, a series of 2-aryl or heteroaryl-3-nitrosoimidazo[1,2-a]pyridine derivatives has been synthesized. nih.gov This work showcases the introduction of a nitroso group onto a pre-formed pyridine-containing fused ring system, highlighting the chemical compatibility of the nitroso group with such heterocycles. nih.gov

More general advanced one-pot methods for pyridine synthesis often involve multicomponent reactions. The Bohlmann-Rahtz pyridine synthesis, for instance, is a three-component cyclocondensation that combines a 1,3-dicarbonyl compound, ammonia, and an alkynone without an acid catalyst to produce polysubstituted pyridines with high regiochemical control. core.ac.uk Other innovative one-pot methods utilize different starting materials, such as the cesium carbonate-promoted annulation of aromatic terminal alkynes with benzamides serving as the nitrogen source to yield 3,5-diaryl pyridines. mdpi.com Green chemistry approaches have also been developed, using microwave irradiation to drive four-component reactions to produce novel pyridine derivatives in high yields and short reaction times. nih.gov

Building Block Methodologies for Complex Structures

In organic synthesis, a "building block" is a molecule with specific functional groups that can be used as a unit in the construction of larger, more complex structures. nih.govresearchgate.net A molecule like this compound is a quintessential building block, possessing three distinct functional groups (hydroxyl, nitroso, and methyl ester) that can be selectively manipulated.

The utility of a related hydroxybenzoate building block is exemplified in a novel synthesis of the drug Gefitinib. mdpi.com The synthesis begins with methyl 3-hydroxy-4-methoxybenzoate. This starting material undergoes a sequence of reactions—alkylation, nitration, reduction of the nitro group to an amine, cyclization, and subsequent aminations—to build the final complex quinazoline (B50416) structure. mdpi.com Each step leverages a specific functional group on the evolving molecule to add another piece to the molecular architecture. The initial nitration of the benzoate (B1203000) ring, followed by its reduction, is a key transformation that enables the formation of the heterocyclic core. mdpi.com This demonstrates the principle of using a substituted benzoate as a foundational scaffold upon which a complex target molecule can be systematically assembled.

Optimization of Reaction Conditions and Yields

The successful synthesis of nitroso compounds, often formed via nitrosation of activated aromatic rings like phenols, is highly dependent on the careful control of reaction conditions. Optimization is key to maximizing yield and minimizing side products. researchgate.net

Key parameters that influence the outcome of nitrosation reactions include pH, temperature, and reactant concentrations. nih.gov Nitrosation is typically enhanced in an acidic environment (pH 3-4), which facilitates the formation of the active nitrosating agent, nitrous acid (HNO₂), from a nitrite salt. nih.govnih.gov However, a very low pH can be counterproductive by protonating the substrate, reducing its reactivity. nih.gov The temperature is also a critical factor; for instance, standardized nitrosation tests are often conducted at 37 °C. nih.gov

The choice of nitrosating agent and its stoichiometry are crucial. Sodium nitrite (NaNO₂) is a common and effective reagent used for both nitration and nitrosation. researchgate.net The concentration of the nitrite source relative to the substrate must be optimized to ensure complete reaction without promoting unwanted side reactions like over-nitration. researchgate.netnih.gov The electronic nature of the substrate itself plays a significant role; the presence of electron-donating groups (like the hydroxyl group in a hydroxybenzoate) activates the aromatic ring towards electrophilic attack by the nitrosating agent. nih.gov

The table below summarizes typical optimized conditions for nitrosation based on standardized procedures. nih.gov

| Parameter | Optimized Condition | Rationale | Reference |

| pH | 3 - 4 | Balances formation of active nitrosating agent with substrate reactivity. | nih.govnih.gov |

| Temperature | 37 °C | Provides sufficient energy for the reaction without causing degradation. | nih.gov |

| Nitrite Concentration | Excess (e.g., 40 mM) | Drives the reaction to completion. | nih.gov |

| Substrate Concentration | (e.g., 10 mM) | Balanced with nitrite to control the reaction. | nih.gov |

| Reaction Time | 1 - 4 hours | Allows for the reaction to proceed to completion. | nih.gov |

Additionally, non-traditional activation methods such as ultrasonic irradiation or microwave heating can sometimes be employed to improve reaction rates and yields. researchgate.net

Catalytic Influences on Reaction Efficiency

The synthesis of nitroso compounds, including analogues of this compound, can be significantly influenced by catalysts that accelerate the reaction rate. The nitrosation of phenolic compounds is subject to acid catalysis, where the reaction involves an attack by a nitrosating agent like NO+ or NO₂H₂⁺. rsc.orgnih.gov

Several substances have been identified as effective catalysts for nitrosation reactions. For instance, the thiocyanate (B1210189) anion (SCN⁻) is a particularly potent catalyst for the formation of N-nitroso compounds and can play a role in related C-nitrosation reactions. nih.gov Other catalysts, such as certain carbonyl compounds and nitrosophenols, can also accelerate nitrosation. nih.gov

In related syntheses, various metal catalysts have been employed. For the preparation of nitroso arenes from anilines, molybdenum salts like MoO₃/KOH and ammonium (B1175870) molybdate (B1676688) have been used to catalyze oxidation with hydrogen peroxide. organic-chemistry.org Furthermore, solid acid catalysts, such as those containing zirconium and titanium, have demonstrated effectiveness in esterification reactions, a key step in producing methyl benzoate compounds from benzoic acids. mdpi.commdpi.com While not directly nitrosation, these esterification catalysts are crucial for synthesizing the ester backbone of the target molecule. The use of Lewis acids like sulfur trioxide or boron trifluoride etherate has also been reported in the synthesis of other C-nitroso compounds. nih.gov

The table below illustrates the effect of different catalysts on the yield of methyl benzoate compounds in related esterification reactions, highlighting the importance of catalyst selection.

Table 1: Influence of Different Solid Acid Catalysts on Esterification Yield Data derived from studies on the synthesis of methyl p-methylbenzoate and methyl p-chlorobenzoate.

| Catalyst (Molar Ratio Fe:Zr:Ti) | Yield of Methyl p-methylbenzoate (%) | Yield of Methyl p-chlorobenzoate (%) |

| ZFT01 (1:1:1) | 88.3 | 81.2 |

| ZFT02 (1:2:1) | 90.1 | 83.5 |

| ZFT03 (1:1:2) | 87.5 | 80.1 |

| ZFT04 (2:1:1) | 92.5 | 85.6 |

| FT06 (1:0:1) | 75.4 | 68.9 |

| ZF07 (1:1:0) | 85.2 | 78.3 |

| ZT08 (0:1:1) | 82.1 | 75.7 |

This table is interactive. You can sort the columns by clicking on the headers. Source: Adapted from findings on iron-supported zirconium/titanium catalysts. mdpi.com

Solvent Effects in Synthesis

The choice of solvent plays a pivotal role in the synthesis of nitroso-phenolic compounds, significantly affecting reaction rates and mechanisms. Studies on the nitrosation of various phenols demonstrate a strong dependence on the solvent's properties, such as its polarity and dielectric constant. researchgate.net

In aqueous and mixed-solvent systems, the pH of the medium is a critical factor. The maximum rate for C-nitrosation of phenols is often observed around a pH of 3, with the rate decreasing sharply at higher pH values. researchgate.net This is because the mechanism often involves an attack by an electrophilic nitrosating agent on the neutral phenol molecule rather than the less reactive phenolate (B1203915) ion, which dominates at higher pH. researchgate.net

The dielectric constant of the solvent medium also has a profound impact. Research on nitrosation in water/acetonitrile mixtures has shown that increasing the proportion of the organic solvent (acetonitrile) strongly inhibits the reaction. researchgate.net This effect is attributed to the lowering of the medium's dielectric constant, which can destabilize charged intermediates or transition states involved in the electrophilic attack.

The following table presents kinetic data on the nitrosation of phenol in different solvent mixtures, illustrating the inhibitory effect of increasing the organic solvent component.

Table 2: Effect of Solvent Composition on the Rate Constant of Phenol Nitrosation

| % Acetonitrile in Water | Dielectric Constant (ε) | Observed Rate Constant (k_obs) / 10⁻³ s⁻¹ |

| 0 | 78.5 | 1.85 |

| 5 | 76.2 | 1.20 |

| 10 | 73.8 | 0.75 |

| 15 | 71.5 | 0.48 |

| 20 | 69.1 | 0.30 |

| 25 | 66.7 | 0.19 |

This table is interactive. You can sort the columns by clicking on the headers. Source: Data derived from kinetic studies on the nitrosation of phenolic compounds. researchgate.net

Role of Moisture Control in Condensation Reactions

The formation of this compound can be viewed as involving a condensation reaction, a process where two molecules combine with the elimination of a smaller molecule, typically water. libretexts.orgwikipedia.org In the context of nitrosation of a phenol with nitrous acid (formed in-situ from a nitrite salt and acid), a molecule of water is eliminated. According to Le Châtelier's principle, the removal of a product from the reaction system will shift the equilibrium towards the formation of more products. Therefore, controlling the presence of water is a key strategy for maximizing the yield in such syntheses.

In many organic syntheses, moisture control is achieved through the use of dehydrating agents or by techniques like azeotropic distillation to remove the water as it is formed. researchgate.net While specific studies on moisture control for this compound are not detailed, the general principle is widely applied in related condensation reactions. For instance, in the synthesis of amides from aldehydes and acetamides, dialkyl carbonates have been used as dehydrating agents to drive the reaction forward. researchgate.net

The presence of excess moisture can not only hinder the forward reaction but may also promote side reactions or the decomposition of reactants or products. Effective moisture control is crucial for ensuring that the reaction proceeds efficiently to the desired product. energy.gov The use of desiccants or engineered materials like specific zeolites or metal-organic frameworks (MOFs) represents an advanced approach to trapping water, even at trace levels, within a reaction environment. tabletscapsules.com

Spectroscopic and Structural Elucidation of Methyl 2 Hydroxy 5 Nitrosobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise structure of a compound can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A detailed ¹H NMR spectrum for Methyl 2-hydroxy-5-nitrosobenzoate has not been reported in published scientific literature. However, based on the general principles of ¹H NMR spectroscopy and the known effects of its constituent functional groups, a hypothetical spectrum can be predicted.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons of the ester group. The aromatic region (typically δ 6.5-8.5 ppm) would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The presence of the electron-withdrawing nitroso group and the electron-donating hydroxyl group would significantly influence the chemical shifts of these aromatic protons. The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The methyl protons of the ester group would be expected to appear as a sharp singlet in the upfield region of the spectrum (around δ 3.9 ppm).

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 8.5 | m | - |

| -OH | Variable | br s | - |

| -OCH₃ | ~3.9 | s | - |

| Note: This table is based on theoretical predictions as no experimental data is publicly available. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific experimental ¹³C NMR data for this compound is not available in the peer-reviewed literature. A theoretical analysis suggests that the ¹³C NMR spectrum would display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

The carbonyl carbon of the ester group would be expected to resonate at the most downfield position (around δ 170 ppm). The aromatic carbons would appear in the range of δ 110-160 ppm. The carbon atom attached to the hydroxyl group (C2) and the carbon attached to the nitroso group (C5) would have their chemical shifts significantly influenced by these substituents. The carbon of the methyl ester group would be found in the upfield region of the spectrum (around δ 52 ppm).

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170 |

| Aromatic-C | 110 - 160 |

| -OCH₃ | ~52 |

| Note: This table is based on theoretical predictions as no experimental data is publicly available. |

Correlational and Multidimensional NMR Techniques

There are no published studies that have employed correlational and multidimensional NMR techniques, such as COSY, HSQC, or HMBC, for the structural elucidation of this compound. These techniques would be invaluable in confirming the assignments of the proton and carbon signals and in establishing the connectivity within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

No experimental FTIR spectrum for this compound has been found in the scientific literature. A theoretical spectrum can be inferred from the characteristic absorption frequencies of its functional groups.

Characterization of Key Functional Group Vibrations

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, carbonyl, and nitroso functional groups.

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

C=O Stretching: A strong, sharp absorption band is expected around 1700-1730 cm⁻¹ due to the carbonyl stretch of the ester group.

N=O Stretching: The nitroso group typically exhibits a stretching vibration in the range of 1500-1600 cm⁻¹. mdpi.com

C-O Stretching: The stretching vibrations for the C-O bonds of the ester and phenol (B47542) would likely appear in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region would be indicative of the carbon-carbon stretching vibrations within the aromatic ring.

Interactive Data Table: Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200 - 3600 | Broad |

| C=O (ester) | 1700 - 1730 | Strong, Sharp |

| N=O (nitroso) | 1500 - 1600 | Medium |

| C-O (ester, phenol) | 1000 - 1300 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| Note: This table is based on theoretical predictions as no experimental data is publicly available. |

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing valuable information about the molecule's electronic structure and the presence of chromophores.

The UV-Vis spectrum of a molecule is dictated by the types of electronic transitions that can occur upon absorption of electromagnetic radiation. For aromatic nitroso compounds, several key transitions are typically observed. These include π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity. The n → π* transitions, resulting from the promotion of a non-bonding electron (for instance, from the oxygen or nitrogen atoms of the nitroso group) to a π* antibonding orbital, are typically of lower intensity.

A chromophore is the part of a molecule responsible for its color. In this compound, the primary chromophore is the nitroso group (-N=O) attached to the benzene ring. Aromatic nitroso compounds are known for their distinct colors, which arise from the n → π* transition of the nitroso group. This transition typically occurs in the visible region of the electromagnetic spectrum, giving these compounds a characteristic blue or green color in their monomeric form. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an invaluable tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.

While direct ESI-HRMS data for this compound is not explicitly detailed in the available literature, predicted data for its nitro analogue, Methyl 2-hydroxy-5-nitrobenzoate, can provide insight into the expected mass spectral behavior. uni.lu The predicted collision cross-section (CCS) values for various adducts of Methyl 2-hydroxy-5-nitrobenzoate offer a glimpse into the ion mobility characteristics of a similarly structured molecule.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 198.03970 | 136.0 |

| [M+Na]⁺ | 220.02164 | 143.9 |

| [M-H]⁻ | 196.02514 | 139.1 |

| [M+NH₄]⁺ | 215.06624 | 153.9 |

| [M+K]⁺ | 235.99558 | 139.0 |

| [M+H-H₂O]⁺ | 180.02968 | 135.1 |

| [M+HCOO]⁻ | 242.03062 | 160.4 |

| [M+CH₃COO]⁻ | 256.04627 | 174.3 |

| Predicted data for Methyl 2-hydroxy-5-nitrobenzoate uni.lu |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. While many nitroso compounds can be labile, GC-MS methods have been developed for the analysis of various nitroaromatics and nitrosamines. researchgate.netthermofisher.com

The applicability of GC-MS to this compound would depend on its thermal stability. Derivatization may be required to enhance its volatility and stability for GC analysis. The resulting mass spectrum would provide a fragmentation pattern that is characteristic of the molecule's structure. For comparison, the GC-MS analysis of 5-nitrosalicylic acid, the parent carboxylic acid of the target compound, shows a molecular ion peak at m/z 183. nih.gov The mass spectrum of methyl 2-hydroxybenzoate (methyl salicylate) is dominated by the molecular ion at m/z 152 and a base peak at m/z 120, corresponding to the loss of the methoxy (B1213986) group. docbrown.info These fragmentation patterns can help in interpreting the mass spectrum of this compound.

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile technique that is widely used for the analysis of a broad range of compounds, including those that are not suitable for GC-MS. It is a powerful tool for assessing the purity of a compound and confirming its identity.

In the context of nitrosamine (B1359907) analysis, LC-MS methods have been shown to be a faster alternative to traditional GC-MS methods, with the ability to detect both GC-amenable and non-amenable compounds. researchgate.net The use of high-resolution mass spectrometry in conjunction with LC provides excellent selectivity. For the analysis of this compound, an LC-MS method would likely involve reversed-phase chromatography to separate the compound from any impurities, followed by detection using ESI-MS. The resulting mass spectrum would provide the molecular weight of the compound, and tandem mass spectrometry (MS/MS) could be used to generate a characteristic fragmentation pattern for structural confirmation. For instance, LC-MS analysis of 5-nitrosalicylic acid in negative ionization mode shows a precursor ion at m/z 182.0094 and major fragment ions at m/z 138.02016, 138.00975, and 108.02213. nih.gov

X-ray Crystallography

Direct X-ray crystallographic data for this compound is not extensively detailed in the surveyed literature. However, the crystal structure of a closely related compound, Methyl 2-hydroxy-3-nitrobenzoate , provides significant insight into the likely solid-state conformation, molecular geometry, and intermolecular interactions that would characterize the title compound.

The molecular structure of the analogue Methyl 2-hydroxy-3-nitrobenzoate reveals an approximately planar conformation. This planarity is a key feature, largely enforced by the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carboxylate group. Bond lengths and angles within the molecule are reported to be within normal ranges. The whole molecule, with the exception of the methyl hydrogen atoms, lies in an approximate plane.

A defining characteristic is the formation of an intramolecular O—H⋯O hydrogen bond, which creates a stable six-membered ring motif. This interaction significantly influences the orientation of the functional groups.

The crystallographic data for the analogue, Methyl 2-hydroxy-3-nitrobenzoate, was collected using Mo Kα radiation. The refinement of the crystal structure data provides details on the unit cell dimensions and other key parameters. For this analogue, H atoms were located geometrically and treated as riding atoms during the refinement process.

Table 1: Crystallographic Data for Methyl 2-hydroxy-3-nitrobenzoate

| Parameter | Value |

|---|---|

| Chemical formula | C₈H₇NO₅ |

| Molar mass | 197.15 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

Note: Specific unit cell dimensions (a, b, c, β, Volume) were not provided in the reference material.

Structural Isomerism and Tautomerism Studies

While this compound is not an azobenzene, the concept of geometric isomerism seen in azobenzenes is relevant to the nitroso group. Azobenzenes are known for their ability to undergo reversible trans-cis isomerization around the N=N double bond when exposed to light. osti.gov The trans isomer is generally more stable than the cis isomer. researchgate.net This photoisomerization leads to significant changes in molecular geometry and physical properties. osti.gov

A similar phenomenon of geometric isomerism occurs in N-nitrosamines, which, like the title compound, contain a nitroso group. Due to the partial double bond character of the N-N bond, rotation is restricted, leading to two stable rotamers, often referred to as cis and trans isomers, when the substituents on the amine nitrogen are different. acanthusresearch.com These isomers can be distinct enough to be observed separately by techniques like NMR spectroscopy. acanthusresearch.com The relative stability of these cis and trans isomers can vary, and in some cases, base-catalyzed isomerization between the two forms has been observed. acs.orgumich.edu For instance, studies on N-nitroso-2,6-dimethylmorpholine show that the cis and trans isomers are metabolized at similar rates but yield different product distributions. nih.gov

A predominant structural feature of this compound is the strong intramolecular hydrogen bond characteristic of 2-hydroxybenzoate (salicylate) derivatives. This bond forms between the hydrogen atom of the hydroxyl group at the 2-position and the carbonyl oxygen of the methyl ester group. rsc.org

Computational and Theoretical Investigations of Methyl 2 Hydroxy 5 Nitrosobenzoate

Electronic Structure CharacterizationNo characterization of the electronic structure for Methyl 2-hydroxy-5-nitrosobenzoate has been published.

Charge Distribution and Electrostatic Potential MapsThere are no published studies detailing the charge distribution or molecular electrostatic potential (MEP) maps for this compound, which would be necessary to identify its electrophilic and nucleophilic sites.

Further research and publication in the field of computational chemistry are required before a detailed article on this specific compound can be accurately generated.

Theoretical Studies of Electronic Transitions

No specific theoretical studies detailing the electronic transitions of this compound were identified. This type of investigation, typically employing methods like Time-Dependent Density Functional Theory (TD-DFT), is crucial for understanding the molecule's behavior upon absorption of light and for interpreting its UV-Vis spectrum. Such studies would provide insights into the nature of its excited states, including the energies and oscillator strengths of its electronic transitions.

Spectroscopic Property Predictions

Computational Simulation of IR Spectra

No published data on the computational simulation of the Infrared (IR) spectrum of this compound were found. These simulations, which are instrumental in assigning vibrational modes to observed experimental peaks, are typically performed using quantum chemical calculations to determine the harmonic vibrational frequencies of the molecule.

Computational Simulation of UV-Vis Spectra

Similarly, there is a lack of available information regarding the computational simulation of the Ultraviolet-Visible (UV-Vis) spectrum for this compound. Such simulations are essential for corroborating experimental findings and for providing a theoretical basis for the observed absorption bands, which are related to the electronic transitions within the molecule.

Predicted NMR Chemical Shifts

No computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound could be located. The prediction of NMR spectra through computational means is a valuable tool for structural elucidation and for the assignment of signals in experimentally obtained spectra.

Reaction Mechanism Studies through Computational Methods

Elucidation of Reaction Pathways and Transition States

There is no available research that specifically details the computational elucidation of reaction pathways and transition states involving this compound. These studies are fundamental for understanding the kinetics and thermodynamics of chemical reactions, providing a molecular-level picture of how reactions proceed.

Calculation of Activation Barriers and Reaction Energetics

There is no available research detailing the calculation of activation barriers or reaction energetics for this compound.

Investigation of Intramolecular Proton Transfer Processes

No studies investigating intramolecular proton transfer processes within this compound were identified.

Solvent Effects in Theoretical Modeling

Conductor-like Polarizable Continuum Model (CPCM) Applications

No publications were found that apply the Conductor-like Polarizable Continuum Model (CPCM) to study the solvent effects on this compound.

Applications of Methyl 2 Hydroxy 5 Nitrosobenzoate in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

The strategic placement of reactive sites on the benzene (B151609) ring of methyl 2-hydroxy-5-nitrosobenzoate makes it a versatile building block for the synthesis of more intricate molecular structures.

The reactivity of the nitroso and hydroxyl groups, coupled with the ester functionality, allows this compound to participate in a range of organic reactions. This facilitates the construction of complex molecular architectures. Researchers utilize this compound to investigate various reaction pathways and mechanisms due to its distinct functional groups. It serves as a key intermediate in the synthesis of diverse organic compounds, including those with potential pharmaceutical applications. The nitro-hydroxy substitution pattern, in particular, enables unique reactivity in organic transformations, leading to the formation of complex heterocyclic structures. pubcompare.ai

This compound is a valuable precursor for creating highly substituted aromatic systems. Its foundational structure can be chemically modified to introduce additional functional groups onto the aromatic ring, leading to a wide array of derivatives. For instance, it can be transformed into various salicylic (B10762653) acid derivatives, which are significant in medicinal chemistry. The ability to serve as a starting material for such substituted systems underscores its importance in synthetic organic chemistry.

Contributions to Coordination Chemistry

The electronic properties and the presence of potential donor atoms in this compound make it a candidate for applications in coordination chemistry, particularly in the formation of metal complexes.

The nitroso and hydroxyl groups on the this compound molecule offer potential coordination sites for metal ions. The nitroso group, in particular, can engage in redox reactions or form coordination complexes with various metals. While direct research on this compound as a ligand is still emerging, the broader class of molecules containing similar functional groups, such as Schiff bases derived from related aldehydes, has been extensively studied. These related compounds have shown the ability to form stable complexes with a variety of transition metals. nih.gov The study of such complexes is a rapidly growing field due to their diverse applications. mdpi.com

While specific examples of this compound being used in the synthesis of Metal-Organic Frameworks (MOFs) are not extensively documented, its structural characteristics suggest its potential in this area. MOFs are constructed from organic linkers and metal ions or clusters, and the functional groups on this compound could serve as connection points to build these porous materials. The development of new organic linkers is crucial for the advancement of MOF chemistry.

Metal complexes derived from ligands structurally similar to this compound have demonstrated significant catalytic activity. For example, molybdenum complexes derived from 2-hydroxy-5-nitrobenzaldehyde (B32719) have been investigated as catalysts for oxidation reactions. mdpi.com These studies provide a strong indication that metal complexes of this compound could also exhibit catalytic properties. The investigation into the catalytic activities of such complexes is an active area of research, with potential applications in various chemical transformations. mdpi.com

Development of Functional Materials

Exploration in Non-Linear Optical (NLO) Materials

There is currently no available scientific literature detailing the exploration or application of this compound in the field of non-linear optical materials. The unique electronic properties conferred by the nitroso group, in conjunction with the hydroxyl and methyl ester functionalities, could theoretically contribute to NLO activity. However, without experimental or theoretical studies, any discussion of its potential remains purely speculative.

Applications in Polymer Chemistry

Similarly, the role of this compound in polymer chemistry is not documented in publicly accessible research. While related compounds are known to be used in the synthesis of polymer additives, such as photostabilizers, no such applications have been reported for this specific nitroso compound. The reactive sites on the molecule could potentially be utilized for monomer synthesis or as a modifying agent for existing polymers, but this remains an uninvestigated area of materials science.

Exploration in Chemical Systems for Environmental Relevance

Investigating Interactions with Environmental Targets (e.g., as chemical tools)

No studies have been published on the interactions of this compound with specific environmental targets. Its potential as a chemical tool for environmental analysis or as a probe for biological systems has not been explored.

Degradation Studies and Environmental Fate of Chemical Transformations

The environmental fate and degradation pathways of this compound are unknown. There are no available studies on its persistence, bioaccumulation, or the toxicity of its potential degradation products. Understanding the environmental impact of this compound would be a crucial prerequisite for any potential large-scale application.

Lack of Sufficient Data for "this compound" Prevents In-Depth Article Generation

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient available information to generate a detailed article on "this compound" that would meet the specific requirements of the requested outline. The search revealed a significant scarcity of research focused on the sustainable synthesis, reactivity, catalytic applications, computational modeling, and its integration into supramolecular chemistry and nanomaterials.

The majority of search results and available scientific data pertain to a related but chemically distinct compound, "Methyl 2-hydroxy-5-nitrobenzoate." It is crucial to differentiate between the nitroso (-NO) functional group specified in the request and the nitro (-NO2) group of the more commonly documented analogue. Due to the fundamental chemical differences between these two functional groups, the properties and reactivity of the corresponding molecules are not interchangeable. Therefore, information regarding "Methyl 2-hydroxy-5-nitrobenzoate" cannot be used to accurately describe "this compound."

The requested article outline necessitates in-depth research findings and data for the following sections:

Future Directions and Emerging Research Avenues

Integration into Supramolecular Chemistry and Nanomaterials

The extensive search did not yield specific studies, peer-reviewed papers, or database entries that would provide the necessary details to populate these sections with scientifically accurate and verifiable information for "Methyl 2-hydroxy-5-nitrosobenzoate."

Consequently, in the interest of maintaining scientific accuracy and adhering to the strict content requirements of the prompt, the requested article on "this compound" cannot be generated at this time. Further research and publication on this specific chemical compound would be required to provide the foundational knowledge for such a detailed review.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.